2-Mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a sulfur-containing heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which combines a thieno ring with a pyrimidine moiety, making it of significant interest in medicinal chemistry due to its potential biological activities.
The compound's systematic name highlights its structural features: "2-mercapto" indicates the presence of a thiol group, while "3-methyl" refers to a methyl substituent on the thieno ring. The thieno[3,2-d]pyrimidin-4(3H)-one core is a bicyclic structure that has been identified in various studies as a promising scaffold for developing pharmacologically active agents, particularly in the fields of anti-infective and anticancer therapies .
The synthesis of 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves cyclization reactions between thiophene derivatives and pyrimidine precursors. A common method includes:
These methods demonstrate the versatility of synthetic pathways available for creating this compound and its derivatives.
The reactivity of 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can be attributed to the presence of both the mercapto group and the nitrogen atoms in the pyrimidine ring. Notable reactions include:
The mechanism of action for compounds like 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors. Studies have indicated that thienopyrimidine derivatives exhibit significant antimicrobial activity, possibly through inhibition of key metabolic pathways in pathogens. The exact mechanism may involve:
The physical properties of 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in biological systems and during synthesis.
The primary applications of 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one lie in medicinal chemistry:
The thieno[2,3-d]pyrimidine nucleus represents a privileged scaffold in contemporary drug discovery due to its structural resemblance to naturally occurring purine bases. This bicyclic system consists of a pyrimidine ring fused with a thiophene moiety at the [2,3-d] position, creating a versatile platform for chemical modification. Its significance stems from the capacity for diverse substitutions at multiple positions (C2, C3, N3, C4, C6, C7), enabling fine-tuning of pharmacological properties. As a bioisostere of quinazoline and purine bases like adenine and guanine, thieno[2,3-d]pyrimidines readily interact with a wide array of biological targets, including kinases, receptors, and enzymes involved in nucleotide metabolism. This scaffold exhibits remarkable structural adaptability, accommodating a spectrum of functional groups to optimize target binding, solubility, and metabolic stability. Consequently, derivatives demonstrate a broad pharmacological profile encompassing anticancer, antimicrobial, anti-inflammatory, and central nervous system activities. The specific derivative 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one exemplifies this potential, integrating key substituents known to enhance bioactivity. Its structure features a hydrogen-bond capable 2-mercapto group, a lipophilic 3-methyl substituent, and a pyrimidinone core, creating a multifaceted pharmacophore suitable for interaction with diverse enzyme active sites and receptor pockets [1] [7].
The exploration of thieno[2,3-d]pyrimidines in medicinal chemistry spans several decades, evolving from early synthetic curiosity to targeted drug design. Initial research focused on developing robust synthetic methodologies to access the core structure and exploring preliminary biological activities. Early synthetic routes, such as the Gewald aminothiophene synthesis (providing precursors like ethyl 2-aminothiophene-3-carboxylates) and cyclocondensation reactions with formamide, urea, or nitriles under acidic conditions, established the foundation for generating diverse libraries [1] [10]. These methods enabled the production of unsubstituted and simply substituted derivatives, revealing initial glimpses of their biological potential, particularly in antimicrobial screening [9]. The 1990s and early 2000s witnessed a significant expansion in structural complexity and pharmacological targeting. Researchers systematically explored substitutions at positions 2, 3, 4, and 6/7, revealing crucial structure-activity relationship (SAR) principles. The discovery that 4-amino substituents (mimicking the 4-aminogroup in folate and 4-anilinoquinazolines) conferred potent tyrosine kinase inhibitory activity marked a turning point, aligning thieno[2,3-d]pyrimidines with targeted cancer therapy paradigms [3] [7]. This era saw the emergence of compounds designed as bioisosteres of established kinase inhibitors (e.g., gefitinib, lapatinib). The subsequent decades focused on rational design and optimization, leveraging crystallography and molecular modeling. Thienopyrimidines like PI-103 (a PI3K/mTOR inhibitor) and apitolisib demonstrated the scaffold's capacity to achieve potent inhibition of challenging oncology targets [4]. Concurrently, exploration into other therapeutic areas flourished, identifying derivatives with potent antibacterial effects, particularly against resistant strains like MRSA and VRE, often by targeting enzymes like dihydropteroate synthase (DHPS) [5]. The integration of hybrid pharmacophores further exemplified the scaffold's versatility. The historical trajectory underscores a shift from serendipitous discovery to sophisticated structure-based design, firmly establishing thieno[2,3-d]pyrimidine as a cornerstone scaffold in medicinal chemistry. The specific compound 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one represents a culmination of this evolution, incorporating substituents chosen based on accumulated SAR knowledge to optimize interactions and physicochemical properties [1] [5] [7].
Table 1: Evolution of Key Thieno[2,3-d]pyrimidine Derivatives in Drug Discovery
Era | Synthetic Focus | Key Biological Findings | Representative Derivatives/Features |
---|---|---|---|
Early (1970s-1980s) | Gewald reaction, Cyclocondensation with formamide/urea | Antimicrobial activity (thienylthioureas), Analgesic, Anti-inflammatory potential | Simple 3-substituted-2-mercapto derivatives, Unsubstituted pyrimidinones |
Expansion (1990s-2000s) | Introduction of 4-amino group, Functionalization at C2, C6, N3 | Kinase inhibition (EGFR, VEGFR), Anticancer activity in vitro | 4-Anilino derivatives, 2-Amino/alkylthio substitutions, Hexahydrobenzo derivatives (e.g., N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine) |
Modern (2010s-Present) | Hybrid molecules, Structure-based design targeting specific pockets (e.g., PI3K, DHPS), Morpholine bioisosteres | Potent PI3K/mTOR inhibition, Activity against MDR pathogens (MRSA, VRE), In vivo efficacy in xenograft models | PI-103, Apitolisib, Copanlisib analogs, DHPS-targeting hybrids (e.g., replacing sulfathiazole with tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one), 2-Mercapto-3-methyl derivatives |
Bioisosteric replacement serves as a fundamental strategy in optimizing thieno[2,3-d]pyrimidine derivatives, enhancing potency, selectivity, and drug-like properties while mitigating issues associated with lead compounds. The core scaffold itself acts as a purine bioisostere, strategically replacing the nitrogen atom at position 9 of a purine with a sulfur atom in the thiophene ring. This substitution maintains the planar geometry and hydrogen-bonding patterns critical for binding to purine-binding enzymes and receptors (e.g., kinases, DHPS, purinergic receptors) while altering electronic distribution and improving metabolic stability compared to the imidazole ring [2] [7]. Within the thienopyrimidine series, specific bioisosteric exchanges are crucial. The 4-oxo (pyrimidinone) group frequently replaces the 4-amino group found in quinazoline-based drugs (e.g., erlotinib). This switch, as seen in 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one, modifies hydrogen-bonding capacity and dipole moments, potentially improving selectivity profiles or physicochemical properties like solubility [3] [7]. In kinase inhibitor design, the morpholine ring is a ubiquitous bioisostere for binding to the hinge region's valine residue. Its incorporation into thienopyrimidine derivatives, such as PI3K inhibitors like PI-103 and its analogs, is pivotal for achieving strong target engagement through a key hydrogen bond (morpholine oxygen to Val backbone NH) [4]. Furthermore, in antibacterial design targeting DHPS, the thieno[2,3-d]pyrimidin-4(3H)-one core acts as a bioisostere for the pteridine ring of dihydropteroate. Hybrid molecules replace sulfonamide components (e.g., sulfathiazole) with rigidified thienopyrimidine moieties like 3-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, designed to occupy both the pterin and para-aminobenzoic acid (PABA) binding pockets, thereby overcoming sulfonamide resistance mechanisms [5]. The 2-mercapto group itself can be considered a bioisostere for other hydrogen-bond donor/acceptor groups like hydroxyl or amine, offering distinct metal-chelating potential crucial for interacting with metalloenzymes or modulating redox properties. These strategic bioisosteric replacements highlight the scaffold's adaptability in refining molecular interactions for diverse therapeutic targets [6] [9].
The pharmacological profile of thieno[2,3-d]pyrimidin-4(3H)-ones is profoundly influenced by substitutions at the 2- and 3-positions. The 2-mercapto (-SH) group is a critical pharmacophore, contributing significantly to target binding and overall bioactivity through multiple mechanisms. Firstly, it acts as a versatile hydrogen-bonding moiety, capable of acting as both a donor and acceptor. This allows for strong interactions with key amino acid residues in enzyme active sites, such as forming hydrogen bonds with the backbone carbonyl of Val/Lys or side chains of Asp/Glu in kinases or with residues in the pterin pocket of DHPS (e.g., Tyr, Lys) [5] [6]. Secondly, the thiol group possesses metal-chelating potential, enabling interactions with zinc or other metal ions present in metalloenzymes, which is relevant for certain targets like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), though less explored specifically for this derivative [9]. Thirdly, the -SH group serves as a synthetic handle for further derivatization. It can be readily alkylated to form thioethers (-SR) or oxidized to disulfides (-S-S-), allowing for the generation of diverse analogs and prodrugs to modulate activity, selectivity, or pharmacokinetic properties. Studies comparing 2-mercapto derivatives to their 2-methoxy, 2-methylthio, or 2-alkylthio counterparts consistently demonstrate the superior activity of the free thiol in antimicrobial and anticancer assays, underscoring its direct role in bioactivity [6] [9]. For instance, 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited significantly enhanced antimicrobial activity compared to their 2-alkylthio analogs [6]. The 3-methyl group (-CH₃) primarily modulates physicochemical and pharmacokinetic properties rather than directly participating in strong target binding like hydrogen bonding. Its introduction increases lipophilicity, potentially enhancing membrane permeability and cellular uptake. This is particularly important for reaching intracellular targets like kinases or DHPS. Furthermore, the methyl group contributes to metabolic stability by blocking potential oxidation sites on the ring nitrogen (N3) or adjacent carbon atoms. It also introduces mild steric hindrance, potentially influencing the conformation of the molecule within the binding pocket or preventing unfavorable interactions. In derivatives like 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one, the combination of the hydrogen-bonding, slightly acidic 2-mercapto group and the lipophilic 3-methyl group creates a balanced pharmacophore. This combination facilitates interactions with both hydrophilic (hinge region, catalytic residues) and hydrophobic regions (specificity pockets, such as the affinity pocket in PI3Kγ lined by Tyr867, Asp841, Lys833, or hydrophobic pockets in DHPS) of target proteins, as suggested by docking studies of related structures [4] [5] [9]. The methyl group also helps fine-tune the electron density of the pyrimidine ring, subtly affecting the reactivity of the 2-mercapto group and the hydrogen-bond accepting ability of the carbonyl oxygen at C4.
Table 2: Structure-Activity Relationship (SAR) Contributions of 2-Mercapto and 3-Methyl Substituents
Substituent | Key Chemical Properties | Primary Pharmacological Contributions | Target Interaction Implications |
---|---|---|---|
2-Mercapto (-SH) | • Strong H-bond donor/acceptor • Weak acidity (pKa ~8-10) • Nucleophilicity • Metal chelation capacity | • Direct binding to hinge region Val/Lys (kinases) • Interaction with pterin pocket residues Tyr/Lys/Asp (DHPS) • Enhanced antimicrobial potency vs. Gram+ bacteria (MRSA, VRE) • Improved anti-proliferative activity in cancer cell lines (e.g., MCF-7, MDA-MB-231) • Serves as synthetic handle for prodrugs (disulfides) or analogs (thioethers) | • Forms H-bonds with backbone/side chains • Potential for reversible covalent binding (Cys residues) • Chelation of catalytic metals in metalloenzymes • Occupies polar regions of binding sites |
3-Methyl (-CH₃) | • Lipophilicity (π-electrons, hydrophobicity) • Steric bulk (small) • Electron-donating effect (+I) | • Increased logP (enhanced membrane permeability) • Metabolic stabilization (blocks N-oxidation) • Modulation of ring electronics (affects C4 carbonyl, C2-SH reactivity) • Favorable orientation within hydrophobic pockets • Improved selectivity profiles (e.g., PI3K isoforms) | • Engages with hydrophobic subsites (e.g., PI3K affinity region: Tyr833/Asp807 (β), Tyr867/Asp841 (γ)) • Minimizes solvent exposure of core • Reduces conformational flexibility at N3 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1